Compound Description: NGB 2904 is a novel dopamine D3 receptor antagonist. [] Studies indicate that it can attenuate the discriminative and reinforcing stimulus effects of cocaine without eliciting cocaine-like effects. [] It has also been investigated for its potential in treating psychostimulant abuse. []
Compound Description: CJB 090 is identified as a novel dopamine D3 receptor partial agonist. [] Research suggests that it can diminish both the discriminative and reinforcing effects of cocaine. [, ] Similar to NGB 2904, this compound is also being investigated for its potential in treating psychostimulant abuse. []
Compound Description: Similar to compound (3), this compound also acts as a precursor in the radiosynthesis of [(11)C]2. []
Relevance: This compound shares the 2,3-dichlorophenylpiperazine and butyl linker with N-(2,3-Dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide and compound (3), but has a 7-hydroxy-2-benzofurancarboxamide group at the end of the butyl chain instead of the acetamide and (2E)-3-phenylprop-2-en-1-yl substituents in the main compound. This structural difference is crucial for enabling radiolabeling with [(11)C]methyl iodide. []
Compound Description: This compound shows improved binding affinity for the dopamine D3 receptor compared to PB12 while exhibiting decreased D4 affinity. []
Compound Description: Compound (27) exhibits high affinity for the D3 receptor and high selectivity over other receptors, making it a potential candidate for PET imaging. []
Compound Description: PG01037 is a dopamine D3 receptor-preferring antagonist. [, ] Studies show its ability to inhibit dopamine D2/D3 agonist-induced yawning, supporting its role in modulating D3 receptor activity. [] It is also being investigated as a potential treatment for psychostimulant abuse. []
Compound Description: Cariprazine is a novel antipsychotic candidate with higher affinity for human D3 receptors compared to D2 receptors. [] It demonstrates a unique pharmacological profile with both antagonist and partial agonist properties at D3 and D2 receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.